5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Molecular Structure Analysis
The compound’s structure includes several aromatic rings, which could contribute to its stability and may influence its interactions with biological targets. The presence of a hydroxyl group could also impact the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the hydroxyl group could potentially undergo reactions such as esterification or substitution .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups and structure. For example, the presence of a hydroxyl group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, similar in structure to the compound , possess antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, compounds with 1,2,4-triazoloisoquinoline structures have been synthesized and evaluated for antimicrobial activities, indicating potential in this area of research (Sidhu et al., 1966).
Synthesis and Structural Characterization
The synthesis of related compounds, such as 1,2,4-triazolo[1,5-c]quinazoline derivatives, has been extensively studied. These compounds have been evaluated for antibacterial properties, providing insights into the synthesis and potential applications of similar compounds (Zeydi et al., 2017). The structural characterization of these compounds, including their single-crystal X-ray diffraction, further contributes to understanding their potential applications (Ding et al., 2021).
Potential in Agricultural Applications
The synthesized compounds with structures related to the mentioned chemical have shown significant antibacterial activities, particularly against agricultural pathogens. For example, some derivatives have demonstrated strong efficacy against Xanthomonas oryzae pv. oryzae, a pathogen in rice, suggesting their potential use as bactericides in agricultural settings (Ding et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound has shown good cellular potency , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This could potentially lead to therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 is implicated.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-7-4-8-17(22)11-15)25-10-9-14-5-2-3-6-16(14)12-25/h2-8,11,18,27H,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXKTXSNKCEFJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC5=CC=CC=C5C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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